6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL
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Overview
Description
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL is a chemical compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a pyridin-2-OL ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL can be achieved through various synthetic routes. One common method involves the trifluoromethylation of pyridin-2-OL derivatives using radical intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to ensure efficient production. The use of environmentally friendly techniques and sustainable practices is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)pyridin-2-OL: Another compound with two trifluoromethyl groups attached to the pyridin-2-OL ring.
5-(trifluoromethyl)pyridin-2-OL: A related compound with a single trifluoromethyl group.
Uniqueness
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL is unique due to the presence of both an aminomethyl group and a trifluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
6-(aminomethyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-1-5(3-11)12-6(13)2-4/h1-2H,3,11H2,(H,12,13) |
InChI Key |
CTPCRXJROGALGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CN)C(F)(F)F |
Origin of Product |
United States |
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